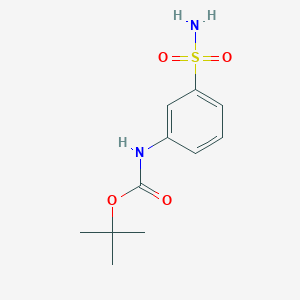
Tert-butyl 3-sulfamoylphenylcarbamate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Properties
Tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, a 1,3,4-thiadiazole derivative related to sulfonamides, has been studied for its bond lengths and angles, indicating strong interactions between the sulfonyl group and the thiadiazole ring. This compound shows a distorted arrangement around the sulfur atom, suggesting unique structural properties (Pedregosa et al., 1996).
Organic Synthesis Applications
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which include tert-butyl 3-sulfamoylphenylcarbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines. These compounds are used as building blocks in organic synthesis, highlighting their significance in chemical transformations (Guinchard et al., 2005).
Material Science and Photophysical Applications
A study on bipolar materials for thermally activated delayed fluorescence based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles, to which this compound is structurally related, discusses its application in the field of material science. These materials are used for studying the effects of conjugation connectivity on electronic, photophysical, and electrochemical properties (Huang et al., 2014).
Catalysis and Chemical Reactions
Tert-butyl phenyl sulfoxide, closely related to this compound, has been employed as a traceless precatalyst for the generation of sulfenate anions. It has been used to catalyze the coupling ofbenzyl halides to trans-stilbenes, showcasing its utility in catalytic reactions. The byproduct of this process is a gas, which facilitates product isolation in high purity, highlighting the efficiency of this approach in synthetic chemistry (Zhang et al., 2015).
Synthesis of Chiral Compounds
In the field of asymmetric synthesis, tert-butyl phenyl(phenylsulfonyl)methylcarbamate, similar to this compound, has been synthesized using asymmetric Mannich reactions. This process emphasizes its role in creating chiral amino carbonyl compounds, which are vital in the development of stereochemically complex molecules (Yang et al., 2009).
Metabolism Studies in Biological Systems
A study on the metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate, a compound structurally related to this compound, in insects and mice, has revealed insights into the oxidation processes in biological systems. This research offers valuable information on how similar compounds are metabolized in different species (Douch & Smith, 1971).
Propiedades
IUPAC Name |
tert-butyl N-(3-sulfamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)13-8-5-4-6-9(7-8)18(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEHAZFCNGZGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




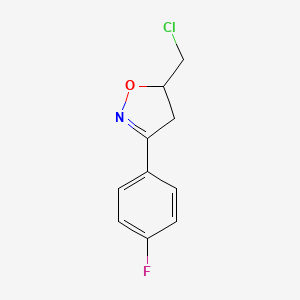
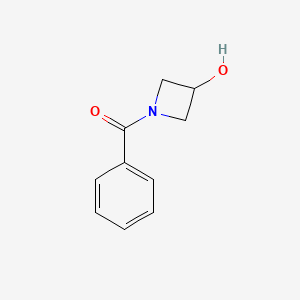
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B3381605.png)
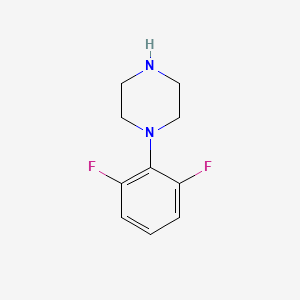

![Bicyclo[3.3.1]nonan-2-one](/img/structure/B3381625.png)
![1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B3381630.png)
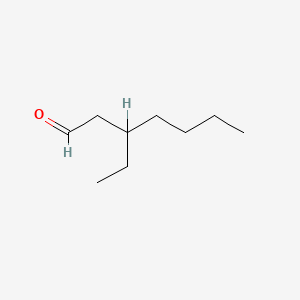
![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B3381634.png)

![3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide](/img/structure/B3381645.png)

![Methyl [3-(chlorosulfonyl)phenyl]acetate](/img/structure/B3381660.png)